(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide
Description
Properties
IUPAC Name |
4-bromo-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h2-8,10H,1,9H2,(H2,19,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZOGOJXRAWZQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide typically involves multiple stepsThe final step involves the coupling of this intermediate with 4-bromobenzamide under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is governed by its distinct functional groups:
Palladium-Mediated Reactions
The benzothiazolylidene system may act as a C,N-chelate ligand in palladium-catalyzed processes, analogous to eight-membered palladacycles reported in literature :
-
Alkyne/Alkene Insertion :
The allyl group could undergo migratory insertion into Pd–C bonds, forming η³-allyl Pd(II) complexes. Terminal alkenes (e.g., styrene) yield anti/syn isomers, while strained alkenes (e.g., norbornene) form larger metallacycles . -
CO Insertion :
Under CO atmosphere, Pd complexes may generate amino acid derivatives or lactones via carbonylation .
Example Pathway :
Supported by migratory insertion mechanisms in Pd chemistry .
Substitution and Coupling Reactions
The 4-bromobenzamide group is primed for cross-coupling reactions:
-
Suzuki-Miyaura Coupling :
The Br atom could be replaced by aryl/vinyl boronic acids in the presence of Pd catalysts.
| Reaction Conditions | Expected Product |
|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4-Aryl/vinyl-substituted benzamide derivatives |
Similar bromobenzamide reactivity is documented .
Sulfamoyl Group Transformations
The -SO₂NH₂ group may participate in:
-
Hydrolysis :
Under acidic conditions, sulfamoyl groups can hydrolyze to sulfonic acids: -
Coordination Chemistry :
The sulfamoyl oxygen and nitrogen atoms may bind to transition metals, stabilizing coordination complexes.
Benzothiazolylidene Tautomerism
The Z-configuration of the benzothiazolylidene moiety suggests potential tautomerization to enamine forms, influencing reactivity in cyclization or Michael addition reactions .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide exhibit promising antimicrobial activity against various bacterial strains and fungi. For instance, studies have shown that derivatives containing thiazole rings often demonstrate significant efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that thiazole derivatives can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanisms may involve interference with cellular pathways that regulate proliferation and apoptosis .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of various thiazole derivatives, revealing that specific compounds showed effective inhibition against both bacterial and fungal pathogens. The results were quantified using turbidimetric methods, demonstrating the potential of these compounds in treating infections caused by resistant strains .
- Anticancer Screening : In vitro assays using Sulforhodamine B (SRB) were conducted to assess the anticancer activity of related compounds against MCF7 cells. Compounds similar to this compound showed significant cytotoxic effects, highlighting their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death or reduced cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Benzo[d]thiazole Cores
The benzo[d]thiazole scaffold is a common pharmacophore in drug discovery. Key structural analogues include:
- Sulfamoyl vs. Carbamoyl Groups : The sulfamoyl group in the target compound may enhance solubility compared to carbamoyl-containing analogues, as sulfonamides typically exhibit better aqueous solubility .
- Bromobenzamide vs.
Pharmacological and Physicochemical Comparisons
- STING Agonist Platform : The compound in , which shares a benzo[d]thiazole scaffold but incorporates carbamoyl and oxazole groups, demonstrated potent STING activation (EC₅₀ < 100 nM). In contrast, the target compound’s sulfamoyl group and bromobenzamide may shift its selectivity toward kinase targets, though experimental validation is pending .
- Synthetic Accessibility: The allyl group in the target compound simplifies synthetic modification compared to analogues with complex side chains (e.g., hydroxypropoxy or triazinoindole systems), enabling rapid derivatization .
Key Research Findings
- Stereochemical Impact : The Z-configuration of the imine bond in the thiazol-2(3H)-ylidene system is critical for maintaining planar geometry, which is essential for π-π stacking interactions in protein binding pockets. E-configuration analogues show reduced activity in similar scaffolds .
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound belongs to the class of sulfonamide derivatives , characterized by the presence of a sulfonamide group, a thiazole ring, and an allyl moiety. Its molecular formula is , with a molecular weight of approximately 419.5 g/mol. The structural features contribute to its stability and reactivity, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 887202-78-0 |
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity . Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties. The mechanism is often attributed to the inhibition of folate synthesis in bacteria, a pathway critical for their growth and survival.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It is hypothesized that the compound induces apoptosis in cancer cells through mechanisms involving mitochondrial disruption and activation of caspase pathways. For instance, in vitro studies have demonstrated that derivatives with similar structures can effectively reduce cell viability in various cancer cell lines.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of sulfonamide derivatives on human breast cancer cells (MCF-7). The results indicated that compounds with thiazole rings significantly inhibited cell proliferation, supporting the potential use of this compound as an anticancer agent.
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of related sulfonamide compounds against Staphylococcus aureus and Escherichia coli. The study reported promising results, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Folate Synthesis : As with many sulfonamides, the compound may inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
- Induction of Apoptosis : In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide?
- Methodological Answer : Synthesis optimization involves multi-step reactions, including cyclization of the thiazole core, allylation, sulfamoylation, and bromobenzamide coupling. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfamoylation efficiency .
- Catalysts : Use Cu(I) catalysts for regioselective allylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : Confirm Z-configuration via NOESY correlations between the allyl group and thiazole protons .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS m/z calc. for C₁₉H₁₅BrN₃O₂S₂: 484.96) .
- X-ray Crystallography : Resolve tautomeric ambiguity in the ylidene group .
Q. What assays are recommended to assess the compound's biological activity?
- Methodological Answer : Prioritize target-specific assays:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Antimicrobial Activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using purified enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar benzothiazole derivatives?
- Methodological Answer : Conduct comparative structure-activity relationship (SAR) studies:
- Functional Group Modulation : Replace the bromine with chlorine or methyl to test cytotoxicity trends .
- Pharmacophore Mapping : Overlay docking poses (e.g., using AutoDock Vina) to identify critical binding interactions .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers or assay-specific biases .
Q. What role do specific functional groups play in the compound's reactivity and bioactivity?
- Methodological Answer :
| Functional Group | Reactivity Role | Bioactivity Contribution | Evidence |
|---|---|---|---|
| Sulfamoyl | Enhances solubility; participates in H-bonding with enzymes | Antimicrobial activity via sulfonamide-target interactions | |
| Bromine | Electron-withdrawing effect stabilizes the thiazole ring | Increases cytotoxicity by enhancing DNA intercalation | |
| Allyl Group | Enables click chemistry for bioconjugation | Modulates pharmacokinetics (e.g., plasma half-life) |
Q. How does tautomerism in the ylidene group affect the compound's stability and biological interactions?
- Methodological Answer :
- Tautomer Identification : Use variable-temperature NMR to detect equilibrium between enol-imine and keto-amine forms .
- Stability Studies : Monitor tautomer ratios under physiological pH (7.4) via HPLC .
- Docking Simulations : Compare binding affinities of tautomers to biological targets (e.g., COX-2) .
Q. What strategies mitigate instability of the sulfamoyl group under acidic or oxidative conditions?
- Methodological Answer :
- pH Buffering : Use phosphate buffer (pH 6.5–7.5) during in vitro assays to prevent hydrolysis .
- Antioxidants : Add 0.1% BHT to reaction mixtures to suppress sulfamoyl oxidation .
- Prodrug Design : Mask the sulfamoyl group with acetyl to enhance metabolic stability .
Q. How can researchers elucidate the compound's mechanism of action against cancer targets?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Pull-Down Assays : Use biotinylated derivatives to isolate interacting proteins (e.g., HDACs) .
- Molecular Dynamics : Simulate binding to tubulin or topoisomerase II over 100 ns to assess stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
